molecular formula C11H8FNO2 B6366252 2-(3-Fluoro-5-hydroxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261895-37-7

2-(3-Fluoro-5-hydroxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6366252
CAS RN: 1261895-37-7
M. Wt: 205.18 g/mol
InChI Key: PVMDXSYHZPNRFM-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-hydroxyphenyl)-3-hydroxypyridine (95%) is a heterocyclic compound that has been studied in various scientific research applications. It is a synthetic aromatic compound with a unique structure that has been used in a range of lab experiments, including those related to the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-hydroxyphenyl)-3-hydroxypyridine (95%) is not yet fully understood. However, it is believed to act by binding to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. The exact mechanism of action is still being studied and is the subject of ongoing research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Fluoro-5-hydroxyphenyl)-3-hydroxypyridine (95%) have been studied in a number of lab experiments. It has been found to have a range of effects on the body, including anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, it has been found to have a range of effects on the central nervous system, including anxiolytic, anti-depressant, and anti-psychotic properties.

Advantages and Limitations for Lab Experiments

2-(3-Fluoro-5-hydroxyphenyl)-3-hydroxypyridine (95%) has a number of advantages for use in lab experiments. It is a relatively stable compound, and its synthesis is relatively straightforward. Additionally, it is relatively non-toxic, and its effects on the body are well-understood. However, there are some limitations to its use in lab experiments, such as its limited solubility in water and its relatively low bioavailability.

Future Directions

The potential future directions for 2-(3-Fluoro-5-hydroxyphenyl)-3-hydroxypyridine (95%) are numerous. It could be used as a platform for the development of new drugs and pharmaceuticals, as well as for the development of new delivery systems for existing drugs. Additionally, it could be used in the study of biochemical and physiological effects, as well as in the development of new treatments for various diseases and conditions. Furthermore, it could be used in the development of new imaging technologies, as well as in the development of new methods for diagnosing and treating various diseases and conditions.

Synthesis Methods

The synthesis of 2-(3-Fluoro-5-hydroxyphenyl)-3-hydroxypyridine (95%) is achieved by a multi-step process. The first step involves the reaction of 3-fluoro-5-hydroxybenzaldehyde with pyridine in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in a yield of 95%. The second step involves the purification of the compound by recrystallization, which is achieved by adding a solvent such as ethanol to the reaction mixture.

Scientific Research Applications

2-(3-Fluoro-5-hydroxyphenyl)-3-hydroxypyridine (95%) has been studied in a number of scientific research applications. It has been used as a model compound in the study of biochemical and physiological effects, as well as in the development of new drugs and pharmaceuticals. Additionally, it has been studied in the context of drug delivery, as it has been found to be an effective carrier molecule for the delivery of active ingredients.

properties

IUPAC Name

2-(3-fluoro-5-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-4-7(5-9(14)6-8)11-10(15)2-1-3-13-11/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMDXSYHZPNRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682661
Record name 2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol

CAS RN

1261895-37-7
Record name 2-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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